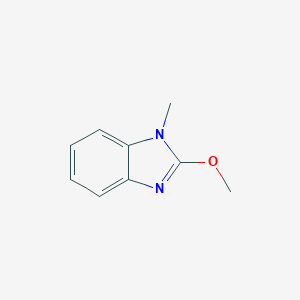

2-Methoxy-1-methylbenzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGCQKTRMXBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 1 Methylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for 2-Methoxy-1-methylbenzimidazole reveals characteristic signals corresponding to the different types of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing imidazole (B134444) ring.

The methyl group attached to the nitrogen atom (N-CH₃) and the methoxy group (O-CH₃) each exhibit a singlet in the upfield region of the spectrum. The chemical shift of the methoxy protons is a key indicator of its electronic environment. researchgate.net For instance, in related methoxy-substituted benzaldehydes, the methoxy protons appear as a singlet. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.0 - 7.8 | Multiplet |

| N-CH₃ | ~3.7 | Singlet |

| O-CH₃ | ~4.0 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzimidazole (B57391) ring system are particularly informative. For example, the C2 carbon, bonded to both nitrogen and the methoxy group, typically resonates at a specific downfield position. mdpi.com

The chemical shifts of the aromatic carbons are spread over a range, influenced by the substituents on the benzene ring. mdpi.com The carbons of the N-methyl and O-methyl groups appear as sharp signals in the upfield region of the spectrum. The chemical shift of the methoxy carbon is sensitive to its local electronic environment and can be used to confirm the presence of the methoxy group. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon | Chemical Shift (δ, ppm) |

| C2 (Imidazole) | ~160 |

| Aromatic Carbons | ~110 - 140 |

| C=N (Imidazole) | ~140 |

| N-CH₃ | ~30 |

| O-CH₃ | ~55 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. youtube.comepfl.chsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduugm.ac.id For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.edulibretexts.orgnih.gov For example, the signal for the N-methyl protons would show a cross-peak with the signal for the N-methyl carbon, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduugm.ac.idlibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the methoxy protons to the C2 carbon of the imidazole ring, confirming the position of the methoxy group.

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within this compound.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. azom.com

C-O Stretching: The characteristic stretching vibration of the C-O bond in the methoxy group is a key feature in the IR spectrum, typically appearing in the region of 1250-1000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring give rise to absorption bands in the 1650-1450 cm⁻¹ region. esisresearch.org

C-H Stretching: The aromatic and aliphatic C-H stretching vibrations are observed in the 3100-2800 cm⁻¹ range.

Aromatic Overtones: The pattern of weak bands in the 2000-1600 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. arizona.edu For instance, symmetric vibrations often give rise to strong Raman signals, while they may be weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch (Imidazole) | 1620 - 1580 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Methoxy) | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edutanta.edu.egbspublications.netlibretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

This compound contains a benzimidazole chromophore, which is a conjugated system. This conjugation leads to characteristic absorption bands in the UV region. The spectrum typically shows one or more strong absorption bands corresponding to π → π* transitions within the aromatic and imidazole ring systems. The position of the absorption maximum (λmax) is influenced by the substituents on the chromophore. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzimidazole. researchgate.net

The fluorescence properties, or the emission of light after absorption, can also be studied. Benzimidazole derivatives are known to be fluorescent, and their emission spectra can provide further insights into their electronic structure and environment. researchgate.net

High-Resolution Mass Spectrometry and Chromatographic Techniques

High-resolution mass spectrometry (HRMS) and its coupling with liquid chromatography stand as powerful tools for the definitive identification and purity assessment of this compound. These techniques provide precise mass measurements and detailed fragmentation data, which are crucial for structural elucidation and confirmation.

Mass Spectrometric Identification and Analysis of Fragmentation Patterns

Electron impact mass spectrometry (EIMS) of benzimidazole derivatives reveals characteristic fragmentation pathways. Typically, the mass spectra of 1- and 2-substituted benzimidazoles show the molecular ion peak as the base peak. scispace.com Subsequent fragmentation often involves the sequential loss of molecules like hydrogen cyanide (HCN). scispace.com

For this compound, the fragmentation pattern would be expected to initiate from the molecular ion. Key fragmentation steps would likely involve the cleavage of the methoxy and methyl groups. Alpha cleavage, a common fragmentation mode for ethers and amines, would be a primary pathway. youtube.commiamioh.edu This process involves the homolytic cleavage of a bond adjacent to the heteroatom (oxygen or nitrogen).

Another potential fragmentation pathway involves a McLafferty rearrangement, particularly if there are suitable hydrogen atoms on the substituent chains. youtube.commiamioh.edu However, given the simple substituents in this compound, this is less likely to be a dominant process. The analysis of the resulting fragment ions, including their mass-to-charge ratios (m/z), provides a fingerprint for the molecule's structure. youtube.com The precise masses of these fragments, as determined by HRMS, allow for the calculation of their elemental compositions, further confirming the identity of the compound.

A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical (•CH₃) from the nitrogen, followed by the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy group. The stability of the benzimidazole ring means that it would likely remain intact in many of the major fragment ions. scispace.com

| Fragment | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₉H₁₀N₂O⁺ | 162.08 | Molecular Ion |

| [M-CH₃]⁺ | C₈H₇N₂O⁺ | 147.06 | Loss of methyl radical from N1 |

| [M-OCH₃]⁺ | C₈H₇N₂⁺ | 131.06 | Loss of methoxy radical from C2 |

| [M-HCN]⁺ | C₈H₉NO⁺ | 135.07 | Loss of hydrogen cyanide from the imidazole ring |

Coupling with Liquid Chromatography (LC-MS/ESI) for Purity and Identity Confirmation

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is the gold standard for confirming the purity and identity of compounds like this compound in various matrices. nih.govnih.gov This technique separates the compound from impurities based on its physicochemical properties as it passes through a chromatographic column, before it is ionized and detected by the mass spectrometer. researchgate.net

The use of a reversed-phase column, such as a C18 column, with a mobile phase gradient of acetonitrile (B52724) and water (often with a formic acid modifier) is a common setup for the analysis of benzimidazole derivatives. researchgate.netiaea.org The retention time of the compound under specific chromatographic conditions serves as an initial identifier.

Following separation, ESI generates protonated molecules, [M+H]⁺, in the positive ion mode. The mass spectrometer then provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) further enhances structural confirmation by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This provides a fragmentation pattern that is highly specific to the molecule, confirming its identity and distinguishing it from isomers. iaea.org The sensitivity of LC-MS/MS allows for the detection and quantification of the compound even at very low concentrations. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Chromatographic Column | Eclipse XDB-C18 or equivalent iaea.org |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode iaea.org |

| Scan Mode | Full Scan and Product Ion Scan (MS/MS) iaea.org |

| Precursor Ion for MS/MS | [M+H]⁺ |

Solid-State Structural Analysis

The solid-state structure of this compound is fundamental to understanding its physical properties and intermolecular interactions. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provide detailed insights into its molecular geometry and packing in the crystalline state.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

This data provides an unambiguous confirmation of the compound's connectivity and conformation in the solid state. The crystal system (e.g., monoclinic, triclinic) and space group, which describe the symmetry of the crystal lattice, are also determined. mdpi.commdpi.com For benzimidazole derivatives, X-ray diffraction studies can reveal key structural features such as the planarity of the benzimidazole ring system and the orientation of the methoxy and methyl substituents relative to the ring. mdpi.com

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic mdpi.com |

| Space group | P2₁/n mdpi.com |

| a (Å) | 7.8707(2) mdpi.com |

| b (Å) | 15.9681(4) mdpi.com |

| c (Å) | 11.9798(4) mdpi.com |

| β (°) | 100.283(3) mdpi.com |

| Volume (ų) | 1481.44(7) mdpi.com |

| Z | 4 mdpi.com |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govanalis.com.my The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions indicate longer contacts and white regions represent contacts at the van der Waals separation. nih.gov

For this compound, Hirshfeld analysis would likely reveal the significance of various weak intermolecular forces, such as C–H···O and C–H···π interactions, in stabilizing the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Typically for organic molecules, H···H contacts are the most abundant. nih.gov The analysis can also identify potential π-π stacking interactions between the benzimidazole rings of adjacent molecules, which would be indicated by characteristic features on the shape-index surface. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.8 nih.gov |

| C···H/H···C | 20.9 nih.gov |

| N···H/H···N | 19.3 nih.gov |

Investigations into Tautomeric Forms and Polymorphism

Tautomerism is a key feature of many benzimidazole derivatives, involving the migration of a proton between the two nitrogen atoms of the imidazole ring (annular tautomerism). encyclopedia.pub However, in this compound, the presence of a methyl group on one of the nitrogen atoms (N1) prevents this type of tautomerism. The structure is locked, and only one tautomeric form exists.

Polymorphism, the ability of a compound to crystallize in different solid-state forms with distinct crystal structures, is a possibility for this compound. Different polymorphs can arise from variations in crystallization conditions and can have different physical properties. While tautomeric polymorphism, where different tautomers crystallize as distinct polymorphs, has been observed in some benzimidazoles like omeprazole, it is not applicable to N-substituted compounds like this compound. ic.ac.ukrsc.orgresearchgate.net Any polymorphism in this compound would be conformational polymorphism, arising from different arrangements or conformations of the molecule in the crystal lattice. Investigating for polymorphism would typically involve crystallizing the compound from a variety of solvents and under different temperature and pressure conditions, followed by analysis of the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Detailed Computational Analysis of this compound Not Available in Current Scientific Literature

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Time-Dependent Density Functional Theory (TD-DFT) are routinely applied to compounds in the benzimidazole family to understand their electronic structure, stability, and potential applications.

These theoretical studies on related benzimidazole derivatives typically involve:

Density Functional Theory (DFT) for geometry optimization to determine the most stable three-dimensional structure, including bond lengths and angles, and to calculate the molecule's total energy.

Molecular Electrostatic Potential (MEP) mapping to identify the electron-rich and electron-poor regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Theoretical Prediction of Vibrational Frequencies and NMR Shielding Constants to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which aids in the interpretation of experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) to study the properties of the molecule in its electronically excited states, predicting UV-Vis absorption spectra and understanding photochemical behavior.

Despite the common application of these methods to similar structures, a dedicated study providing specific data tables and detailed findings for the electronic structure, geometry, energetics, reactive sites, molecular orbitals, intramolecular interactions, theoretical spectra, and excited state properties of this compound could not be located. Therefore, the generation of a scientifically accurate article with the requested detailed content and data tables for this specific compound is not possible at this time.

Computational Chemistry and Theoretical Studies on 2 Methoxy 1 Methylbenzimidazole

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for understanding the dynamic nature of 2-Methoxy-1-methylbenzimidazole and for predicting its biological activities and physicochemical properties.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For benzimidazole (B57391) derivatives, MD simulations provide crucial insights into the conformational flexibility and stability of the molecule, which are vital for its interaction with biological targets.

In studies of related benzimidazole compounds, MD simulations have been employed to analyze the stability of ligand-protein complexes. nih.govnih.gov For instance, simulations are often run for extended periods (e.g., 50 nanoseconds) to observe the dynamic evolution of the system. nih.govnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A minimized and stable RMSD value over the simulation time indicates that the ligand-protein complex is stable. nih.govsemanticscholar.org Similarly, lower RMSF values for individual residues suggest less fluctuation and a more stable binding interaction. semanticscholar.org These simulations can confirm the stability of binding modes predicted by molecular docking and provide a more realistic representation of the interactions in a dynamic environment. nih.govnih.gov

The general protocol for such a simulation involves:

System Preparation: The initial 3D structure of the molecule (and its complex with a receptor, if applicable) is prepared and placed in a simulated environment, typically a solvent box. semanticscholar.org

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. nih.gov

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to mimic physiological conditions.

Production Run: The main simulation is performed for a set duration, during which trajectory data (atomic positions, velocities, and energies) is collected at regular intervals. nih.gov

Through this approach, the conformational landscape of this compound can be explored, identifying the most stable conformations and the energetic barriers between them, which is fundamental to understanding its chemical reactivity and biological function.

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules, thereby saving time and resources. nih.govjprdi.vn

For benzimidazole derivatives, numerous QSAR studies have been conducted to correlate their structural features with various biological activities, such as antibacterial, anticancer, and antiviral effects. nih.govbiointerfaceresearch.comtandfonline.com The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and topological features.

Commonly used molecular descriptors in QSAR studies of benzimidazole derivatives include:

Physicochemical Properties: Molar weight, LogP (lipophilicity), and molar refractivity.

Electronic Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges.

Topological and Steric Descriptors: Molecular connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govijpsr.com

| Model Type | Key Descriptors | Correlation Coefficient (r²) | Cross-validated (q²) | Predicted Activity |

|---|---|---|---|---|

| 2D-QSAR (Antileukaemic) | SsOHcount, SssOE-index | 0.8477 | 0.7584 | Inhibition of K562 and CEM cell lines |

| MLR (Antibacterial) | Molar Weight (MW), Total Energy (TE) | 0.8587 | N/A | Inhibition of Pseudomonas aeruginosa |

| 2D-QSAR (Antitubercular) | SsOHcount, Ipc Average, Delta AlphaA/B | N/A | N/A | Inhibition of Mycobacterium tuberculosis |

The predictive power of a QSAR model is assessed through internal and external validation. A robust and validated model can then be used to predict the activity of novel benzimidazole derivatives, including isomers and analogues of this compound, and to guide the design of more potent compounds. nih.govtandfonline.com

Mechanistic Insights from Theoretical Studies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the intricate details of chemical reactions, including reaction pathways, transition state structures, and the nature of reactive intermediates.

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products.

For reactions involving benzimidazole derivatives, such as dehydrogenative coupling to form 2-substituted benzimidazoles, DFT has been used to simulate energy changes throughout the proposed reaction process. rsc.org By calculating the activation energies associated with different possible pathways, the most plausible mechanism can be determined. These studies provide a molecular-level understanding of bond-breaking and bond-forming events and the role of catalysts.

Benzimidazoles possess basic nitrogen atoms that can be protonated in acidic media. In the presence of superacids, such as triflic acid (TfOH), multiple protonations can occur, leading to the formation of highly reactive dicationic species known as superelectrophiles. researchgate.net

Theoretical studies using DFT are crucial for understanding the formation and reactivity of these species. researchgate.netrsc.org For carbonyl- and methoxyalkyl-substituted benzimidazoles, studies have shown that protonation occurs at both the benzimidazole ring nitrogen and the oxygen atom of the substituent. researchgate.net This double protonation generates a dicationic superelectrophile that is significantly more reactive than the corresponding monocationic species. researchgate.net

DFT calculations can predict the most likely sites of protonation and determine the thermodynamic favorability of forming these dicationic species. researchgate.net Furthermore, calculations of properties like charge distribution, electrophilicity indices, and the energies of frontier molecular orbitals (HOMO/LUMO) help to quantify the enhanced reactivity of these superelectrophiles. researchgate.net These theoretical findings, often corroborated by NMR spectroscopy, confirm that the formation of dicationic intermediates is a key step in reactions such as the Friedel-Crafts hydroxyalkylation of arenes with substituted benzimidazoles in superacidic conditions. researchgate.net

| Species | Protonation Site(s) | Calculated Charge on Electrophilic Center | LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Monoprotonated 2-formylbenzimidazole | N3-H+ | +0.75 | -5.8 | Electrophilic |

| Diprotonated 2-formylbenzimidazole (Superelectrophile) | N3-H+, O-H+ | +0.92 | -9.5 | Highly Electrophilic (Superelectrophilic) |

Derivatization and Functionalization Strategies of 2 Methoxy 1 Methylbenzimidazole

Modifications at the Benzimidazole (B57391) Nitrogen Atoms (N-1)

While the N-1 position of the target compound is already substituted with a methyl group, the remaining N-3 nitrogen is a key site for further functionalization, such as alkylation, arylation, and the formation of quaternary ammonium (B1175870) salts.

The N-3 nitrogen atom of 1-substituted benzimidazoles readily undergoes N-alkylation and N-arylation reactions. N-alkylation is typically achieved by treating the 1-alkylbenzimidazole with an alkyl halide in a suitable solvent. royalsocietypublishing.orgnih.gov For instance, the general procedure involves reacting the N-alkylated benzimidazole with an alkyl halide in a solvent like toluene (B28343), often under reflux conditions for 18–24 hours, to yield the 1,3-dialkylbenzimidazolium salt. royalsocietypublishing.org

N-arylation of benzimidazoles can be accomplished using transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods have been effective for the N-arylation of benzimidazole derivatives with aryl boronic acids. nih.gov These reactions can be performed under open atmospheric conditions using a copper(II) catalyst, a base such as triethylamine (B128534) (Et3N) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), and a suitable solvent system. nih.gov The choice of reaction conditions is crucial for achieving selective N-arylation, especially when other nucleophilic sites are present in the molecule. nih.gov

Table 1: General Conditions for N-Alkylation and N-Arylation

| Reaction Type | Reagents | Catalyst | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | - | - | Toluene | Reflux, 18-24h royalsocietypublishing.org |

| N-Arylation | Aryl Boronic Acid | Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | Ambient |

This table presents generalized conditions. Specific substrates may require optimization.

The quaternization of the N-3 nitrogen in 1-methylbenzimidazole (B167850) derivatives leads to the formation of benzimidazolium quaternary ammonium salts. These salts are significant as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids. researchgate.net The synthesis is a direct extension of N-alkylation, where a 1-substituted benzimidazole is treated with a second equivalent of an alkylating agent. royalsocietypublishing.org

The general synthesis involves two main steps: the initial N-alkylation of benzimidazole, followed by a second alkylation to form the quaternary salt. royalsocietypublishing.orgresearchgate.net For a pre-existing 1-methylbenzimidazole, the process involves reacting it with an alkyl halide, such as an alkyl bromide or chloride. royalsocietypublishing.orgnih.gov The reaction is often carried out in a solvent like toluene under reflux, or for more reactive alkylating agents, at room temperature in a flask under an inert atmosphere. royalsocietypublishing.org Upon completion, the resulting salt often precipitates and can be purified by filtration and recrystallization from a solvent like ethanol (B145695). royalsocietypublishing.orgresearchgate.net

For example, 3-menthyloxymethyl-1-methylbenzimidazolium chloride was synthesized by the dropwise addition of chloromenthyl methyl ether to 1-methylbenzimidazole under an inert atmosphere, followed by stirring and precipitation with diethyl ether. royalsocietypublishing.org

Chemical Transformations and Functionalization of the Methoxy (B1213986) Group

The methoxy group at the C-2 position is a key functional handle. While it possesses electron-donating properties, it can also be transformed to alter the electronic and steric profile of the molecule. wikipedia.org

A primary transformation for the 2-methoxy group is its removal or demethylation to yield the corresponding 2-hydroxybenzimidazole (B11371) derivative. This conversion is often accomplished using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at low temperatures (e.g., -75 °C). nih.gov This deprotection step is crucial in multi-step syntheses where the methoxy group serves as a protecting group for a hydroxyl function. nih.gov In the synthesis of novel benzimidazole carboxamides, it was noted that treatment with BBr₃ could successfully remove methoxy groups, with two-dimensional NOESY NMR spectra confirming deprotection at the C-2 position. nih.gov

The methoxy group itself is generally stable, but the adjacent C-H bonds on the methyl group or the aromatic ring can potentially be activated for functionalization, although this is less common compared to modifications at the nitrogen or C-2 positions. researchgate.net

Modifications at the Benzimidazole C-2 Position

The C-2 position of the benzimidazole ring is susceptible to various functionalization reactions, allowing for the introduction of diverse substituents, including carboxamides and complex hybrid structures.

Carboxamide moieties are frequently incorporated into benzimidazole scaffolds to enhance biological activity. nih.govresearchgate.net One direct method for introducing a functionalized group that can be converted to a carboxamide is through C-H activation. A rhodium(I)-catalyzed C-H activation strategy has been developed for the C2-selective branched alkylation of N-substituted benzimidazoles using acrylamides. nih.gov This reaction, employing a rhodium catalyst and a bisphosphine ligand, allows for the direct coupling of N,N-dimethylacrylamide at the C2-position, yielding a propanamide derivative. nih.gov For instance, N-BOM-protected benzimidazoles with methoxy substituents on the benzene (B151609) ring have been successfully alkylated at the C-2 position using this method. nih.gov

Another approach involves building the benzimidazole ring from precursors already containing the desired functionality. However, for post-functionalization of the pre-formed 2-methoxy-1-methylbenzimidazole, the methoxy group would first need to be converted into a better leaving group or a different functional group to allow for the introduction of a carboxamide or its precursor. For example, converting the 2-methoxy group to a 2-mercapto or 2-chloro group would enable nucleophilic substitution to introduce an amine, which could then be acylated to form the carboxamide.

Table 2: C2-Alkylation of Methoxy-Substituted Benzimidazole with N,N-dimethylacrylamide

| Benzimidazole Reactant | Product | Yield |

|---|

Data from a related system demonstrating the feasibility of C2-alkylation to introduce a carboxamide precursor.

Hybrid molecules incorporating the benzimidazole nucleus with other heterocyclic systems, such as triazoles, are of significant interest. The synthesis of these hybrids can be achieved through multi-step reaction sequences.

One strategy involves using 2-methoxybenzimidazoles as building blocks. A transition-metal-free tandem reaction has been reported where 2-methoxybenzimidazoles react with 2-(2-bromoaryl)benzimidazoles under microwave irradiation in the presence of a base. knu.ac.kr This process proceeds via an initial nucleophilic aromatic substitution (SNA_r_) followed by cyclization and the extrusion of methanol (B129727) to form complex trinuclear N-fused hybrid scaffolds. knu.ac.kr

For creating benzimidazole-triazole hybrids, a common approach is to first introduce a functional group that can participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). dergipark.org.trnih.gov This would involve modifying the this compound to introduce either an alkyne or an azide (B81097) handle. For example, a propargyl group can be installed at the N-3 position, and this alkyne-functionalized benzimidazolium salt can then react with an organic azide to form the 1,2,3-triazole ring. dergipark.org.tr A synthetic route to benzimidazole-triazole hybrids started with 2-chloromethyl benzimidazole, which was converted to the corresponding azide and then elaborated through several steps to a hydrazide intermediate. This intermediate was then reacted with various reagents to form the final hybrid compounds. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Boron tribromide |

| Dichloromethane |

| 2-Hydroxybenzimidazole |

| N,N,N′,N′-tetramethylethylenediamine (TMEDA) |

| Triethylamine |

| 1,3-Dialkylbenzimidazolium salt |

| 3-Menthyloxymethyl-1-methylbenzimidazolium chloride |

| Chloromenthyl methyl ether |

| Diethyl ether |

| Toluene |

| Ethanol |

| N-heterocyclic carbenes (NHCs) |

| 2-(2-Bromoaryl)benzimidazole |

| 2-Chloromethyl benzimidazole |

| 1-((Benzyloxy)methyl)-6-methoxy-1H-benzo[d]imidazole |

| 2-(1-((Benzyloxy)methyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)-N,N-dimethylpropanamide |

Formation of Schiff Bases and Coordination Complexes with Metal Ions

The synthesis of Schiff bases from this compound is not a direct transformation. The methoxy group at the 2-position is not amenable to the classical condensation reaction with an aldehyde that defines Schiff base formation. Therefore, a preliminary functional group interconversion is necessary to introduce a primary amine at this position, yielding 2-amino-1-methylbenzimidazole (B158349) as a key intermediate. While the direct conversion of this compound to its 2-amino analogue is not extensively documented, it can be conceptually approached through nucleophilic aromatic substitution, potentially involving reaction with ammonia (B1221849) or a protected amine equivalent under forcing conditions. A more common synthetic route found in the literature involves the cyclization of N-methyl-o-phenylenediamine with cyanogen (B1215507) bromide to directly form 2-amino-1-methylbenzimidazole.

Once the crucial 2-amino-1-methylbenzimidazole precursor is obtained, the path to Schiff base synthesis is straightforward. The primary amino group readily undergoes condensation with a diverse range of aromatic and heteroaromatic aldehydes to form the corresponding imines or Schiff bases. nih.govrjlbpcs.comresearchgate.net This reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of a water molecule.

The resulting Schiff bases, which incorporate the 1-methylbenzimidazole moiety, are versatile multitopic ligands. The imine nitrogen and the tertiary nitrogen atom (N3) of the benzimidazole ring create a bidentate or potentially tridentate coordination environment, making them excellent candidates for chelation with various metal ions. researchgate.netresearchgate.net The coordination with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) has been reported for analogous benzimidazole-derived Schiff bases. rjlbpcs.comresearchgate.net This complexation often leads to the formation of stable, colored complexes with distinct geometries and electronic properties.

The general synthetic scheme can be summarized as follows:

Step 1: Synthesis of the Precursor (Hypothetical/Alternative Route)

Conversion of this compound to 2-amino-1-methylbenzimidazole.

Step 2: Schiff Base Formation

Reaction of 2-amino-1-methylbenzimidazole with a suitable aldehyde (R-CHO) to yield the Schiff base.

Step 3: Coordination Complex Formation

Reaction of the Schiff base ligand with a metal salt (e.g., MCl2) to form the metal complex.

Table 1: Examples of Schiff Base Synthesis from 2-Aminobenzimidazole (B67599) Analogues

| Aldehyde Reactant | Reaction Conditions | Reference |

| Substituted Benzaldehydes | Microwave irradiation, catalytic BiCl3 | nih.gov |

| 2-Furan Carbaldehyde | Not specified | researchgate.net |

| 5-Methyl-thiophene-2-carboxaldehyde | Not specified | rjlbpcs.com |

| 3,5-Diiodosalicylaldehyde | Conventional heating or microwave | researchgate.net |

Table 2: Examples of Metal Coordination with Benzimidazole-Derived Schiff Bases

| Metal Ion | Ligand | Proposed Complex Structure | Reference |

| Co(II), Cu(II), Ni(II), VO(II) | Schiff base of 2-aminomethylbenzimidazole and 2-furan carbaldehyde | [ML2] | researchgate.net |

| Cu(II), Zn(II) | Schiff base of 2-aminobenzimidazole and 5-methyl-thiophene-2-carboxaldehyde | [ML2] | rjlbpcs.com |

| Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Salicylidene-2-aminobenzimidazole | 1:1 and 1:2 Metal:Ligand ratios | researchgate.net |

Investigation of Regioselectivity in Derivatization Reactions

The investigation of regioselectivity in the derivatization of this compound is crucial for predicting the outcome of synthetic transformations and for the rational design of new derivatives. The benzimidazole ring system is susceptible to both electrophilic and nucleophilic attack, and the positions of substitution are governed by the electronic effects of the existing substituents.

In the case of this compound, the benzene part of the bicycle is the primary site for electrophilic aromatic substitution. The directing influence on incoming electrophiles is determined by the combined effects of the fused imidazole (B134444) ring and its substituents. The imidazole ring itself is generally considered to be electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack compared to benzene itself.

The N-methyl group at position 1 and the methoxy group at position 2 play a significant role in modulating the electron density of the benzimidazole system. The N-methyl group is an electron-donating group via induction. The 2-methoxy group, while having an inductive electron-withdrawing effect, can also donate electron density to the aromatic system through resonance. Computational methods, such as the prediction of regioselectivity by calculating the relative energies of protonated intermediates, have become valuable tools in forecasting the most likely sites of electrophilic attack on heteroaromatic systems. chemrxiv.org For many benzimidazole derivatives, electrophilic substitution, such as nitration or halogenation, preferentially occurs at the 5- or 6-position, which are equivalent in the absence of a substituent on the benzene ring. The presence of the N-methyl group may slightly alter the electron distribution, but the 5- and 6-positions generally remain the most nucleophilic.

Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring is less common and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. In this compound, the methoxy group at the 2-position could potentially act as a leaving group in a nucleophilic substitution reaction. It is known that 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. longdom.org This suggests that the 2-position in 1-methylated benzimidazoles is susceptible to nucleophilic attack. Therefore, direct displacement of the methoxy group by a strong nucleophile could be a potential, albeit likely challenging, derivatization strategy. The imidazole ring itself can also be subject to nucleophilic attack under certain conditions, particularly when activated. rsc.org

For the Schiff bases derived from 2-amino-1-methylbenzimidazole, the regioselectivity of further derivatization would be influenced by the newly introduced imine functionality. The entire Schiff base ligand, especially when complexed with a metal ion, will have a significantly altered electronic profile, which would, in turn, affect the regiochemical outcome of subsequent reactions on the benzimidazole ring.

Advanced Applications and Research Perspectives of 2 Methoxy 1 Methylbenzimidazole

Role in Medicinal Chemistry Research and Molecular Design

The strategic design of new therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are able to bind to multiple protein targets with high affinity. The benzimidazole (B57391) core is a prime example of such a scaffold, and the addition of methoxy (B1213986) and methyl groups at specific positions can significantly influence its biological and physicochemical properties.

The benzimidazole ring system is considered a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets. tandfonline.com This versatile framework is a common feature in many FDA-approved drugs. The value of the benzimidazole core lies in its ability to serve as a foundation for the development of new drugs targeting a multitude of diseases. nih.gov The addition of substituents to the benzimidazole ring, such as the methoxy and methyl groups in 2-Methoxy-1-methylbenzimidazole, is a key strategy in rational drug design to fine-tune the molecule's properties and enhance its interaction with specific biological targets. tandfonline.com The presence of methoxy and hydroxy groups, for example, has been shown to enhance the antioxidant activity of benzazole derivatives as they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov

The anticancer potential and selectivity of benzimidazole derivatives are highly dependent on the different substitutions on the scaffold. tandfonline.com Specifically, 2-substituted benzimidazoles have been extensively investigated as anticancer agents that target various enzymes and kinases. tandfonline.com The methoxy group, in particular, is a prevalent substituent in many natural products and approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govdovepress.com This has led to the rise of multi-target drug design, which aims to create single molecules that can modulate multiple biological targets simultaneously. nih.govnih.govarxiv.org The benzimidazole scaffold is an attractive starting point for the design of such multi-target ligands. tandfonline.com

The design of multi-target drugs can follow several strategies, including the combination of pharmacophores from different ligands into a single molecule. nih.gov For instance, benzimidazole-triazole hybrids have been designed to target multiple enzymes involved in cancer progression, such as EGFR, VEGFR-2, and Topoisomerase II. tandfonline.com In this context, the benzimidazole nucleus acts as an essential scaffold for Topoisomerase II inhibition, while the triazole ring can form crucial hydrogen bonds with EGFR. tandfonline.com The strategic placement of substituents on the benzimidazole ring, such as the methoxy group, can further refine the binding affinities for the different targets. The development of such multi-target ligands often involves a "framework approach," where two known pharmacophoric frameworks are combined into a single chemical entity. nih.gov

Molecular docking is a computational technique that plays a crucial role in modern drug discovery by predicting the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.compnrjournal.com This method provides valuable insights into the binding mode and affinity between a ligand, such as a this compound derivative, and its biological target. biointerfaceresearch.comchemrevlett.com The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding conformations and score them based on their predicted binding energy. biointerfaceresearch.commaterialsciencejournal.org

Docking studies on various benzimidazole derivatives have revealed key interactions that contribute to their binding affinity. For example, in studies of 5-Methoxy-2-mercaptobenzimidazole derivatives targeting estrogen receptor alpha (ERα), a key target in breast cancer, the piperidine, methyl-piperazine, and morpholine (B109124) moieties were found to bind tightly to the receptor through various interaction modes. chemrevlett.com Similarly, docking studies of 2-methoxy benzoyl hydrazone derivatives as potential antileishmanial inhibitors showed good binding energy values and multiple interactions within the active pocket of the receptor. biointerfaceresearch.com

To illustrate the types of data generated from such studies, the following table presents hypothetical molecular docking results for a series of benzimidazole derivatives against a generic kinase target.

| Compound ID | Substituent R1 | Substituent R2 | Docking Score (kcal/mol) | Key Interacting Residues |

| BZD-01 | H | H | -7.5 | MET123, LYS78 |

| BZD-02 | OCH3 | H | -8.2 | MET123, LYS78, ASP184 (H-bond) |

| BZD-03 | H | CH3 | -7.8 | MET123, LYS78, VAL65 (hydrophobic) |

| BZD-04 | OCH3 | CH3 | -8.5 | MET123, LYS78, ASP184 (H-bond), VAL65 (hydrophobic) |

These results would suggest that the combination of a methoxy and a methyl group, as seen in this compound (represented hypothetically as BZD-04), leads to a more favorable binding affinity due to the formation of additional hydrogen bonds and hydrophobic interactions.

Understanding how a ligand is recognized by its molecular target is fundamental to drug design. Beyond just binding affinity, researchers investigate the specific structural features and interactions that govern this recognition process. For benzimidazole derivatives, the nitrogen atoms in the imidazole (B134444) ring are known to be crucial for binding to various targets, often forming hydrogen bonds with key amino acid residues in the protein's active site. tandfonline.com

The interaction of a drug candidate with plasma proteins, particularly serum albumin, is a critical factor influencing its pharmacokinetic profile, including its distribution and half-life. Human serum albumin (HSA) is the most abundant protein in blood plasma and can act as a carrier for many drugs. nih.gov The binding of a drug to HSA is often reversible and can be influenced by the drug's physicochemical properties.

Studies on the interaction of benzimidazole derivatives with serum albumin have provided valuable insights. For instance, research on 2-mercaptobenzimidazole, a structurally related compound, revealed that it binds to human serum albumin primarily through hydrophobic interactions. rsc.org This binding was found to alter the secondary structure of the protein. rsc.org The binding of a drug to albumin can be studied using various spectroscopic techniques, such as fluorescence and UV-visible spectroscopy, as well as molecular modeling. rsc.org The affinity of a compound for serum albumin can have significant implications for its use in drug delivery systems, as albumin-based nanoparticles are being explored for targeted drug delivery. The binding characteristics of this compound to serum albumin would be a crucial area of investigation to determine its potential for such applications.

Applications in Materials Science

Beyond its role in medicinal chemistry, the benzimidazole scaffold and its derivatives are finding applications in the field of materials science, particularly as corrosion inhibitors. The ability of these molecules to adsorb onto metal surfaces and form a protective layer makes them effective in preventing corrosion in various environments. rsc.orgnih.govnih.gov

Benzimidazole derivatives containing heteroatoms like nitrogen, sulfur, and oxygen have proven to be effective corrosion inhibitors for metals such as carbon steel and copper in acidic and saline solutions. nih.govnih.gov The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, which can be either a physical or chemical process. nih.gov This adsorbed layer acts as a barrier, preventing the corrosive medium from reaching the metal surface. nih.gov

Studies have shown that benzimidazole derivatives can act as mixed-type corrosion inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgnih.gov The efficiency of a benzimidazole-based corrosion inhibitor is influenced by its concentration, the nature of its substituents, and the corrosive environment. For instance, a corrosion inhibitor based on 2-(4-methoxyphenyl)-1H-benzimidazole has been developed for use in the oil and gas industry. patsnap.com The presence of the methoxy group can enhance the adsorption of the molecule onto the metal surface, thereby improving its corrosion inhibition efficiency.

The following table provides a summary of research findings on the corrosion inhibition properties of various benzimidazole derivatives.

| Benzimidazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| 2-(4-methoxyphenyl)-1H-benzimidazole | N80 Steel | 15% HCl | >95 | Not specified |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 | Langmuir |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 | Langmuir |

| 5-Methoxy-2-(octadecylthio)benzimidazole | Copper | 3.5 wt.% NaCl | Not specified | Not specified |

These findings underscore the potential of methoxy-substituted benzimidazoles, including this compound, as effective and potentially environmentally friendly corrosion inhibitors for various industrial applications. patsnap.com

Development of Fluorescent Materials and Sensors

The intrinsic electronic properties of the benzimidazole core make it an exceptional candidate for the development of fluorescent materials and sensors. tandfonline.com Benzimidazole derivatives are noted for their luminescence, high quantum yields, and utility as chromogenic pH sensors and metal-ion chelators. tandfonline.comresearchgate.net Although specific studies on the fluorescence of this compound are not extensively detailed in public literature, the behavior of related compounds provides significant insight into its potential.

Research has shown that derivatives such as 2-(2-hydroxyaryl)benzimidazoles can undergo a process known as excited-state intramolecular proton transfer (ESIPT), which results in fluorescence with an unusually large Stokes shift, producing intense blue-green light. researchgate.netresearchgate.net This phenomenon is highly sought after for creating fluorescent probes and advanced sensor technologies. researchgate.net Furthermore, some 2-aminobenzimidazoles have been directly utilized in the synthesis of fluorescent dyes for specialized inks. The electron-donating methoxy group and the specific substitution pattern of this compound suggest it could be a valuable building block for new fluorophores, with theoretical studies on similar structures helping to predict and understand their photophysical properties. nih.gov

Incorporation into Polymer Chemistry and Conjugated Polymers

In the field of polymer science, benzimidazole derivatives are recognized for their role as electron-acceptor units in the construction of donor-acceptor-donor (D-A-D) type conjugated polymers. tandfonline.comresearchgate.net These materials are at the forefront of research for organic electronics, including solar cells and light-emitting diodes. The inclusion of alkoxy groups, such as the methoxy group in the target compound, is a known strategy to enhance the solubility of these polymers, a critical factor for their processing and application in devices. tandfonline.com

Scientists have successfully synthesized polymers for solar cells by combining electron-deficient benzimidazole segments with electron-rich units like benzodithiophene. researchgate.net While direct polymerization of this compound is not widely reported, a closely related compound, 6-bromo-2-methoxy-1-methylbenzimidazole , is listed in patents associated with polymer applications, indicating its relevance as a monomer or additive. google.com Conversely, the simpler analog, 2-methylbenzimidazole (B154957) , has been identified as a potential polymerization inhibitor, showcasing the diverse influence of the benzimidazole structure on polymerization processes. researchgate.net

Formation and Characterization of Coordination Polymer Crystals

The two nitrogen atoms within the imidazole portion of the benzimidazole ring are excellent coordination sites for metal ions, making the scaffold a versatile ligand for creating coordination polymers. These materials are self-assembled structures with diverse dimensionalities (1D, 2D, or 3D) and have potential applications in gas storage, separation, and luminescence. acs.org

Researchers have constructed numerous coordination polymers using bis(benzimidazole)-based ligands with various metal ions, including zinc (II), cadmium (II), and copper (II). acs.orgrsc.org The specific substituents on the benzimidazole ring, such as the methoxy and methyl groups in this compound, can precisely tune the electronic properties and steric hindrance of the ligand. This control influences the final structure and properties of the resulting coordination polymer, making ligands derived from this compound a promising avenue for designing novel crystalline materials with tailored functions.

Studies on Corrosion Inhibition

The use of benzimidazole derivatives as corrosion inhibitors is a well-established and highly effective strategy, particularly for protecting carbon steel in aggressive acidic environments. nih.gov The mechanism of action involves the adsorption of the benzimidazole molecule onto the metal surface. This process is facilitated by the planar structure, the π-electrons in the aromatic system, and the lone pair of electrons on the nitrogen atoms, which collectively form a stable, protective film that shields the metal from corrosive agents. nih.govrsc.org

Numerous studies have quantified the high efficacy of various benzimidazole derivatives. For instance, investigations into compounds like (1H-benzimidazol-2-yl)methanethiol (LF1) and 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) in 1.0 M HCl demonstrated maximum inhibition efficiencies of 88.2% and 95.4%, respectively. rsc.org Other derivatives, such as 2-(2-aminophenyl)-1H-benzimidazole (APhBI) and 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI), also show significant protection. rsc.org The presence of the electron-donating methoxy group in this compound is expected to enhance electron density on the molecule, potentially making it a very effective corrosion inhibitor worthy of investigation.

| Inhibitor Compound | Concentration | Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (1H-benzimidazol-2-yl)methanethiol (LF1) | - | 1.0 M HCl | 88.2 | rsc.org |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | - | 1.0 M HCl | 95.4 | rsc.org |

| 2-((dodecylthio)methyl)-1H-benzo[d]imidazole (LF3) | 10⁻³ M | 1 M HCl | 95.3 | tandfonline.com |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 1 M HCl | 87.09 | rsc.org |

| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 mM | 1 M HCl | 85.06 | rsc.org |

Applications in Dyestuff and Pigment Technology

The benzimidazole structure is a key component in the synthesis of advanced dyes and pigments. It can serve as a foundational unit for azo disperse dyes, which are used for dyeing synthetic fibers like polyester. researchcommons.org The inherent properties of the benzimidazole ring system contribute to producing brilliant shades with high tinctorial strength. researchcommons.org In a more advanced application, benzimidazole serves as a molecular branch or core for isomeric organic dyes used in dye-sensitized solar cells (DSSCs). acs.orgacs.org

In these systems, the placement of donor and acceptor groups on the benzimidazole nucleus—at the C2, C4, or C7 positions—dramatically alters the dye's photophysical and electrochemical properties, which in turn affects solar cell efficiency. acs.org Furthermore, investigations into hetarylazopyrazolone dyes incorporating benzimidazole rings highlight their potential for creating novel colorants. researchgate.net The use of benzimidazole derivatives as dispersants in the textile industry is also noted, underscoring their utility in dye formulations. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methoxy 1 Methylbenzimidazole

Innovation in Novel Synthetic Methodologies for Complex Derivatives

The synthesis of benzimidazole (B57391) derivatives is a focal point for chemists aiming to create structurally complex molecules with enhanced properties. researchgate.net Future research is moving beyond traditional methods, which often involve harsh conditions or expensive reagents, toward more efficient and sustainable "green" chemistry approaches. globalresearchonline.net

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times (from hours to minutes) and can improve yields. globalresearchonline.netnih.gov It has been successfully used for producing 2-substituted and 1,2-disubstituted benzimidazoles. globalresearchonline.netmdpi.com

Green Catalysts and Solvents: Researchers are exploring the use of environmentally benign catalysts, such as zeolites, zinc-boron nitride, and even natural catalysts derived from sources like papaya bark ash. jrtdd.comnih.govmdpi.com The use of alternative solvents like ionic liquids or conducting reactions under solvent-free conditions further minimizes environmental impact. globalresearchonline.netmdpi.com

One-Pot Reactions: Methodologies that allow for the synthesis of complex benzimidazoles in a single step from simple precursors, such as o-phenylenediamines and aldehydes, are gaining traction. nih.govresearchgate.net These processes are highly efficient and scalable. researchgate.net For instance, a catalyst-free method using methanol (B129727) as a reaction medium can produce 2-substituted benzimidazoles in just one minute at room temperature. researchgate.net

Dehydrogenative Synthesis: The use of supported metal catalysts, such as iridium on titania, enables the synthesis of benzimidazoles from primary alcohols and phenylenediamine derivatives under mild conditions, offering a highly selective and recyclable catalytic system. rsc.org

These advanced synthetic strategies will be crucial for creating novel and complex derivatives of 2-methoxy-1-methylbenzimidazole, allowing for precise tuning of its chemical and physical properties for specific applications.

Table 1: Comparison of Modern Synthetic Methods for Benzimidazole Derivatives

| Method | Key Features | Advantages | Representative Catalyst/Condition |

|---|---|---|---|

| Microwave-Assisted | Uses microwave energy to heat reactions. | Drastically reduced reaction times, often higher yields. globalresearchonline.net | [BMIM]HSO₄ (ionic liquid), Solvent-free. mdpi.com |

| Green Catalysis | Employs eco-friendly catalysts. | Reduces pollution, uses non-toxic materials. jrtdd.commdpi.com | Zinc-boron nitride, Water extract of papaya bark ash. jrtdd.comnih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduces waste, lowers energy costs, simplifies purification. globalresearchonline.netresearchgate.net | Grinding or heating solid reactants. mdpi.com |

| Dehydrogenative Coupling | Forms C-N bonds via dehydrogenation. | High atom economy, mild reaction conditions. rsc.org | Iridium on Titania (Ir/TiO₂). rsc.org |

Application of Advanced Spectroscopic Probes and Imaging Techniques

The inherent photophysical properties of the benzimidazole scaffold make it an excellent candidate for the development of advanced fluorescent probes and imaging agents. researchgate.netpeeref.com Future research will likely focus on designing derivatives of this compound for highly specific sensing and bioimaging tasks.

Benzimidazole derivatives are valued for their:

Tunable Photophysical Properties: Their fluorescence emission can be modified through structural changes, making them suitable for detecting a wide range of analytes including metal ions, anions, and biological molecules. researchgate.nettandfonline.com

Biocompatibility: The benzimidazole structure is found in many biologically active compounds, suggesting good biocompatibility for live-cell imaging. researchgate.net

Sensing Mechanisms: They can be incorporated into sensors that operate via mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net

Recent advancements have focused on developing benzimidazole-based probes for Near-Infrared (NIR) imaging and creating systems with aggregation-induced emission (AIE) properties. researchgate.netpeeref.com For example, the benzimidazole-derived probe B2 (2,4-di-tert-butyl-6-(3H-imidazo[4,5-c]pyridine-2-yl)phenol) has been successfully used for labeling and quantifying bacterial outer membrane vesicles (OMVs) via flow cytometry and confocal microscopy. nih.gov Advanced computational techniques like Density Functional Theory (DFT) are being used alongside experimental methods (NMR, X-ray diffraction) to understand the structural and electronic properties that govern the spectroscopic behavior of these molecules. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their integration into the design of benzimidazole derivatives is a rapidly growing field. intimal.edu.my These computational tools can dramatically accelerate the development of new compounds with desired properties.

Future applications in this area include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of new compounds based on their molecular structures. nih.govmdpi.com For benzimidazoles, ML algorithms like random forest, support vector machines, and deep neural networks can build highly accurate models from large datasets. nih.govplos.org

De Novo Design: Generative AI models can design entirely new molecules from the ground up. mdpi.com These models can be trained on existing benzimidazole structures and then generate novel derivatives that are optimized for specific properties, such as binding affinity to a biological target.

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing, significantly reducing the time and cost of initial discovery phases. intimal.edu.my One study successfully designed fourteen new benzimidazole molecules with potentially high inhibitory activity against α-amylase using a QSAR model. nih.govresearchgate.net

These in silico methods allow researchers to explore a vast chemical space and prioritize the most promising derivatives of this compound for experimental validation.

Table 2: Machine Learning Applications in Benzimidazole Research

| Application | ML Technique | Purpose | Outcome |

|---|---|---|---|

| Bioactivity Prediction | QSAR, Random Forest, Neural Networks. nih.govnih.gov | Predict biological activity (e.g., pIC50) from molecular descriptors. github.comacs.org | Rapid screening of virtual compounds, prioritization for synthesis. nih.gov |

| ADMET Prediction | Deep Learning, Regression Models. intimal.edu.mymdpi.com | Predict absorption, distribution, metabolism, excretion, and toxicity. | Early identification of candidates with poor pharmacokinetic profiles. |

| De Novo Design | Generative Reinforcement Learning. mdpi.com | Create novel molecular structures with desired properties. | Design of optimized benzimidazole derivatives for specific targets. |

Exploration of Supramolecular Assemblies and Self-Organization

The ability of molecules to self-assemble into ordered, functional superstructures is a key principle of supramolecular chemistry. The benzimidazole scaffold, with its capacity for hydrogen bonding and π-π stacking interactions, is an excellent building block for creating such assemblies. nih.govrsc.org

Future research will explore how derivatives like this compound can be designed to self-organize into complex architectures. Key intermolecular forces driving this assembly include:

Hydrogen Bonding: The N-H group in the benzimidazole ring is a potent hydrogen bond donor, which can interact with acceptors on adjacent molecules (N–H···N). nih.govrsc.org This interaction is fundamental in directing the formation of predictable patterns, such as linear chains or sheet-like structures. units.it

π–π Stacking: The aromatic nature of the benzimidazole ring system facilitates stacking interactions, which contribute to the stability of the final supramolecular structure.

A study on tetra{[1H-benzo(d)imidazol-2-yl]thiol}phthalocyanine (TBIT-Pc) demonstrated how intermolecular hydrogen bonding dictates the formation of different types of aggregates (J-aggregates vs. H-aggregates) depending on the solvent. rsc.org These self-assembled nanostructures exhibited semiconducting properties. rsc.org By strategically modifying the substituents on the this compound core, researchers can control these non-covalent interactions to build novel materials with tailored electronic or optical properties.

Investigation of Unconventional Applications in Interdisciplinary Sciences

While benzimidazoles are well-established in medicine, future research is set to expand their application into unconventional and interdisciplinary fields. nih.govnih.gov The unique electronic and structural properties of the benzimidazole core make it suitable for a range of advanced materials.

Emerging areas of investigation include:

Organic Electronics: Polycyclic benzimidazole derivatives are being explored for use in organic electronics and photovoltaics. nih.gov Their chemical stability and electrochemical properties make them suitable as organic semiconductors. nih.gov

Corrosion Inhibition: 2-Methylbenzimidazole (B154957) has been shown to be an effective corrosion inhibitor, highlighting a potential industrial application for related structures. sigmaaldrich.com

Catalysis: Benzimidazole derivatives can serve as ligands in coordination chemistry, forming metal complexes that act as catalysts. researchgate.net For example, anchored ferrocene-based heterogeneous electrocatalysts have been used for the synthesis of other benzimidazoles. acs.org

Non-Linear Optical (NLO) Materials: The dielectric properties of benzimidazole crystals suggest they could be promising materials for photonic applications. scholarsresearchlibrary.com

By exploring these interdisciplinary avenues, researchers can unlock the full potential of this compound beyond its traditional roles, paving the way for its use in next-generation technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-1-methylbenzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamines under acidic or catalytic conditions. For example, benzoylation of 2-amino-1-methylbenzimidazole with acyl chlorides in acetone or chloroform yields derivatives, with reaction temperature and base selection (e.g., NaOH, K₂CO₃) critically affecting imine intermediate formation and final product purity . Optimization of solvent systems (e.g., methanol/water mixtures) and catalysts (e.g., anhydrous MgCl₂) can enhance yields, as demonstrated in multi-step protocols where intermediates are purified via recrystallization or column chromatography .

Q. How can chromatographic techniques ensure the purity of this compound in complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment. For instance, HPLC with UV detection (λ ≈ 254 nm) resolves unreacted precursors and byproducts, while GC-MS identifies volatile impurities. Quality validation includes comparing experimental retention times with reference standards and ensuring ≥98.5% purity via area normalization .

Q. What crystallographic methods are used to determine the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding networks and torsion angles are analyzed to confirm stereochemistry. For example, studies on 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol revealed intermolecular O–H···N interactions critical for crystal packing .

Advanced Research Questions

Q. How do researchers resolve discrepancies in synthetic yields or byproduct formation across different protocols for this compound?

- Methodological Answer : Contradictions arise from variations in catalysts, solvents, or reaction kinetics. Systematic comparison of protocols (e.g., NaOCH₃ vs. K₂CO₃ as bases) identifies optimal conditions. For instance, refluxing with NaOCH₃ in methanol improved yields by 15% compared to room-temperature reactions, likely due to enhanced nucleophilicity . Kinetic studies (e.g., time-resolved NMR) can track intermediate formation and guide adjustments to suppress side reactions.

Q. What computational strategies predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites. Exact-exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) . Molecular docking studies, as applied to benzimidazole derivatives, model interactions with biological targets (e.g., enzyme active sites) to rationalize pharmacological activity .

Q. How is the structure-activity relationship (SAR) of this compound derivatives investigated in pharmacological studies?

- Methodological Answer : SAR is probed via systematic substitution at the benzimidazole core. For example, introducing electron-withdrawing groups (e.g., -NO₂ at C5) enhances antimicrobial activity, while methoxy groups improve metabolic stability. In vitro assays (e.g., MIC testing against S. aureus) combined with molecular dynamics simulations identify key pharmacophores .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. For example, a derivative with a reported mp of 300–304°C (lit.) showed a 5°C deviation in one study due to incomplete drying . Standardizing recrystallization solvents (e.g., ethyl acetate vs. hexane) minimizes such discrepancies.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.